molecular formula C9H17NO4 B8024286 tert-butyl N-[cis-4-hydroxyoxolan-3-yl]carbamate

tert-butyl N-[cis-4-hydroxyoxolan-3-yl]carbamate

Cat. No.: B8024286
M. Wt: 203.24 g/mol
InChI Key: SFIADDJLFYFDGK-NKWVEPMBSA-N
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Description

tert-Butyl N-[cis-4-hydroxyoxolan-3-yl]carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group attached to a carbamate moiety, which is further linked to a cis-4-hydroxyoxolan-3-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[cis-4-hydroxyoxolan-3-yl]carbamate typically involves the following steps:

    Formation of the Carbamate Group: The initial step involves the reaction of tert-butyl chloroformate with an appropriate amine to form the tert-butyl carbamate.

    Introduction of the Hydroxyoxolan Group: The next step involves the reaction of the tert-butyl carbamate with a precursor of the cis-4-hydroxyoxolan-3-yl group. This can be achieved through various synthetic routes, including nucleophilic substitution or addition reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch or Continuous Flow Processes: Depending on the scale of production, batch or continuous flow processes can be employed to optimize yield and efficiency.

    Catalysts and Solvents: The use of specific catalysts and solvents can enhance the reaction rate and selectivity, ensuring high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[cis-4-hydroxyoxolan-3-yl]carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbamate group can be reduced to form an amine.

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution Reagents: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation Products: Ketones or aldehydes.

    Reduction Products: Amines.

    Substitution Products: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Organic Synthesis: tert-Butyl N-[cis-4-hydroxyoxolan-3-yl]carbamate is used as an intermediate in the synthesis of more complex organic molecules.

    Protecting Group: The tert-butyl carbamate group is often used as a protecting group for amines in organic synthesis.

Biology and Medicine

    Drug Development: This compound can be used in the development of pharmaceuticals, particularly as a building block for drug molecules.

    Biological Studies: It can be used in studies involving enzyme inhibition and protein modification.

Industry

    Polymer Chemistry: It can be used in the synthesis of polymers with specific functional groups.

    Agricultural Chemicals:

Mechanism of Action

The mechanism by which tert-butyl N-[cis-4-hydroxyoxolan-3-yl]carbamate exerts its effects depends on its specific application:

    Enzyme Inhibition: It can act as an inhibitor by binding to the active site of enzymes, preventing substrate binding.

    Protein Modification: The compound can modify proteins through covalent attachment, altering their function.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl N-[trans-4-hydroxyoxolan-3-yl]carbamate: Similar structure but with a trans configuration.

    tert-Butyl N-[cis-4-hydroxycyclohexyl]carbamate: Similar structure but with a cyclohexyl group instead of an oxolan group.

Uniqueness

    Configuration: The cis configuration of the hydroxyoxolan group in tert-butyl N-[cis-4-hydroxyoxolan-3-yl]carbamate provides unique stereochemical properties.

    Functional Groups: The presence of both a hydroxy group and a carbamate group allows for diverse chemical reactivity and applications.

This detailed overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, and how it compares to similar compounds

Properties

IUPAC Name

tert-butyl N-[(3S,4S)-4-hydroxyoxolan-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4/c1-9(2,3)14-8(12)10-6-4-13-5-7(6)11/h6-7,11H,4-5H2,1-3H3,(H,10,12)/t6-,7+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFIADDJLFYFDGK-NKWVEPMBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1COCC1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1COC[C@H]1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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